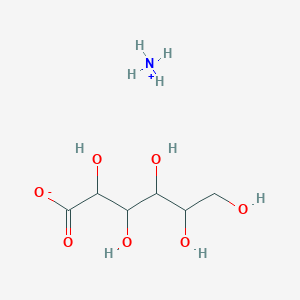
Azanium;2,3,4,5,6-pentahydroxyhexanoate
Vue d'ensemble
Description
Azanium;2,3,4,5,6-pentahydroxyhexanoate, commonly known as gluconic acid, is a naturally occurring organic acid. It is widely used in various industries, including food, pharmaceuticals, and agriculture. Gluconic acid is a versatile compound that has several unique properties, making it an essential component in many applications.
Mécanisme D'action
Gluconic acid acts as a chelating agent by forming complexes with metal ions, which makes them soluble and easier to remove from the environment. It also has a buffering effect, which helps to maintain a stable pH in various applications. Gluconic acid has been shown to inhibit the growth of certain bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects
Gluconic acid is a natural compound that is readily metabolized by the body. It has been shown to have several physiological effects, including the regulation of blood glucose levels and the improvement of calcium absorption. Gluconic acid has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Gluconic acid has several advantages in laboratory experiments, including its low toxicity, high solubility, and low cost. It is also readily available in large quantities, making it an ideal compound for large-scale experiments. However, gluconic acid has some limitations, including its low stability at high temperatures and its susceptibility to microbial contamination.
Orientations Futures
There are several future directions for the research and application of gluconic acid. One area of interest is the development of new methods for the production of gluconic acid, including the use of genetically modified microorganisms. Another area of research is the application of gluconic acid in the bioremediation of contaminated soils and water. Gluconic acid could also be used as a potential treatment for various diseases, including diabetes and osteoporosis.
Conclusion
Gluconic acid is a versatile compound that has several unique properties, making it an essential component in many applications. It has numerous applications in scientific research, including the production of various enzymes, the synthesis of nanoparticles, and the biodegradation of pollutants. Gluconic acid has several advantages in laboratory experiments, including its low toxicity, high solubility, and low cost. However, it also has some limitations, including its low stability at high temperatures and its susceptibility to microbial contamination. There are several future directions for the research and application of gluconic acid, including the development of new production methods and its potential use in the treatment of various diseases.
Méthodes De Synthèse
Gluconic acid is produced by the oxidation of glucose using various microorganisms such as Aspergillus niger, Gluconobacter oxydans, and Pseudomonas aeruginosa. The most common method of synthesis is the fermentation process, where glucose is converted into gluconic acid by the action of enzymes produced by microorganisms. The fermentation process is cost-effective and environmentally friendly, making it a preferred method for large-scale production.
Applications De Recherche Scientifique
Gluconic acid has numerous applications in scientific research, including the production of various enzymes, the synthesis of nanoparticles, and the biodegradation of pollutants. It is also used as a chelating agent in the removal of heavy metals from wastewater. Gluconic acid has been shown to have antimicrobial properties, making it an effective preservative in food and cosmetic products. It is also used as a supplement in animal feed to improve digestion and growth.
Propriétés
IUPAC Name |
azanium;2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNHLXQKYRGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Ammonium gluconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3661 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS | |
| Record name | AMMONIUM GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Azanium;2,3,4,5,6-pentahydroxyhexanoate | |
Color/Form |
NEEDLES, WHITE POWDER | |
CAS RN |
10361-31-6 | |
| Record name | D-Gluconic acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium gluconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



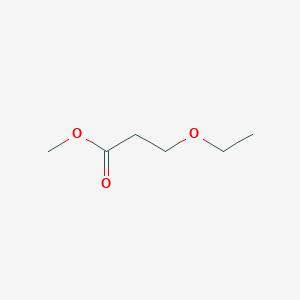

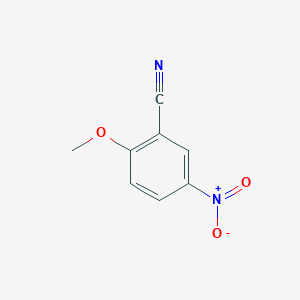

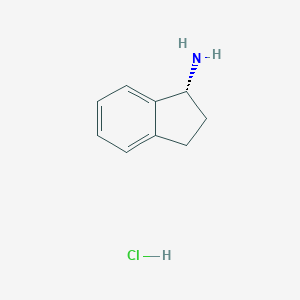

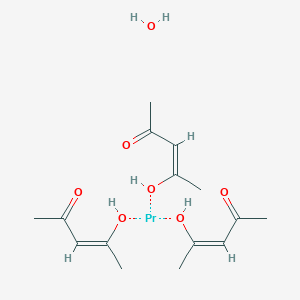
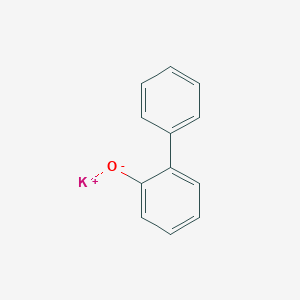
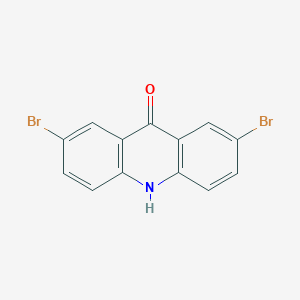
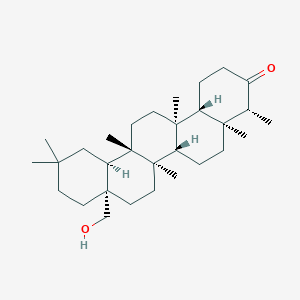
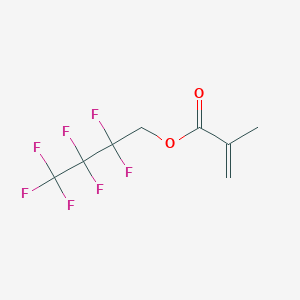
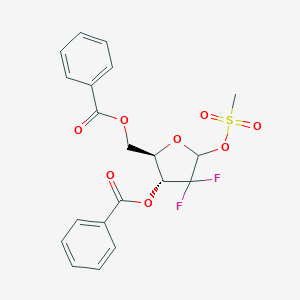
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)